molecular formula C20H21F3N4O2 B2714927 ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860785-55-3

ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B2714927
CAS RN: 860785-55-3
M. Wt: 406.409
InChI Key: ZLKVRZWPJZUHFT-UHFFFAOYSA-N
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Description

The compound “ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound has been explored in the synthesis of diverse heterocyclic structures due to its reactive functional groups, serving as a key intermediate in the formation of pyrazolo[3,4-b]pyridine derivatives. For instance, efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the compound's versatility in creating new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).

Nucleophilic Reactivity and Derivative Formation

Research into the reactivity of similar compounds has shown their potential in reacting with various nucleophilic reagents to generate a wide array of functionalized pyrazolo[3,4-b]pyridine derivatives. Studies demonstrate the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and other derivatives, indicating the high nucleophilic reactivity and synthetic utility of such compounds in producing a diverse set of heterocyclic compounds (Harb et al., 1989).

Fluorescence and Biological Activity

A particularly notable application involves the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate derivatives leading to the discovery of novel fluorescent molecules and potential biological inhibitors. These derivatives, including trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, exhibit strong fluorescence and have been identified as new chemical classes of potential inhibitors for specific biological targets, indicating the compound's significance in the development of fluorescent markers and bioactive molecules (Wu et al., 2006).

Future Directions

The future directions for research on this compound could potentially involve further exploration of its neuroprotective and anti-inflammatory properties . It could also involve the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 1-ethyl-3-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c1-4-27-18-16(12(3)26-27)17(15(11-25-18)19(28)29-5-2)24-10-13-7-6-8-14(9-13)20(21,22)23/h6-9,11H,4-5,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKVRZWPJZUHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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